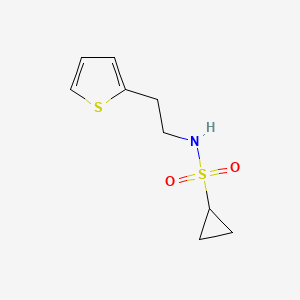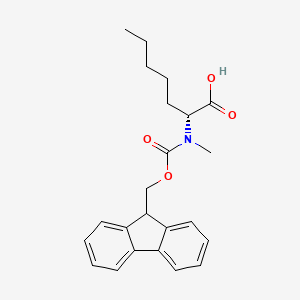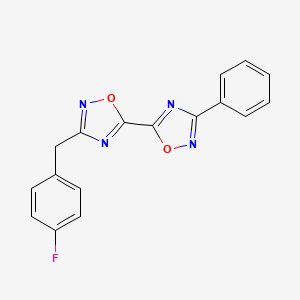
N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide, also known as TPCS2a, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPCS2a is a photosensitizer, which means it can be activated by light and used in photodynamic therapy.
Scientific Research Applications
Biocatalysis in Drug Metabolism
A study by Zmijewski et al. (2006) explores the application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This research demonstrates the microbial-based surrogate biocatalytic system's capability to produce mammalian metabolites in sufficient quantities for NMR characterization, highlighting biocatalysis's potential in studying drug metabolism and metabolite structure characterization (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Chemical Synthesis
Mackay et al. (2014) described the Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, leading to cyclopentene sulfonamides with high diastereoselectivity. This process exemplifies innovative synthetic pathways in creating complex molecular structures from simple cyclopropane precursors, potentially relevant to synthesizing compounds like N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide (Mackay, Fıstıkçı, Carris, & Johnson, 2014).
Pharmacological Potential
Research by Canale et al. (2016) on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines investigates the balance between 5-HT7 receptor selectivity and a multi-receptor profile for designing selective ligands or multifunctional agents. This study underscores the potential of sulfonamide derivatives in addressing complex diseases through a polypharmacological approach, indicating a pathway for exploring the therapeutic applications of compounds like N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide (Canale, Kurczab, Partyka, Satała, Słoczyńska, Kos, Jastrzębska-Więsek, Siwek, Pękala, Bojarski, Wesołowska, Popik, & Zajdel, 2016).
properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12,9-3-4-9)10-6-5-8-2-1-7-13-8/h1-2,7,9-10H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZDOWZERUHLCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-2-yl)ethyl)cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)

![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)
![4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2392735.png)

![N~1~-benzyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2392738.png)

![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2392741.png)

![3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2392745.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2392749.png)

![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea](/img/structure/B2392753.png)